5-Butoxy-3,4-dichloropyridazine

Description

Historical Context and Significance of Pyridazine (B1198779) Derivatives

The exploration of pyridazine chemistry began in 1886 when Emil Fischer, during his investigations into indole (B1671886) synthesis, prepared the first pyridazine derivative through the condensation of phenylhydrazine (B124118) and levulinic acid. wikipedia.org The parent pyridazine heterocycle was synthesized later. wikipedia.org Despite their rare occurrence in nature, which is possibly linked to the scarcity of natural hydrazines, pyridazine derivatives have become a popular pharmacophore. wikipedia.org

The significance of the pyridazine scaffold is underscored by its presence in numerous commercial products and investigational compounds. It is a key structural feature in several herbicides, such as credazine, pyridafol, and pyridate. wikipedia.orgchemeurope.com In the realm of medicine, the pyridazine ring is integral to the structure of various drugs, including the antibacterial cefozopran (B1663582) and the antihypertensives cadralazine (B1668199) and hydralazine. wikipedia.orgchemeurope.com The therapeutic potential of pyridazine-containing molecules is extensive, with research demonstrating activities such as anticancer, anti-inflammatory, and antimicrobial effects. nih.govresearchgate.netnih.gov The recent FDA approval of drugs like relugolix (B1679264) and deucravacitinib, both of which incorporate a pyridazine ring, further solidifies the scaffold's importance in modern drug discovery. nih.gov

Structural Features and Nomenclature of the Pyridazine Ring System

The fundamental structure of pyridazine is a six-membered aromatic ring containing two adjacent nitrogen atoms. wikipedia.org This arrangement distinguishes it from its isomers, pyrimidine (B1678525) (with nitrogen atoms at positions 1 and 3) and pyrazine (B50134) (with nitrogen atoms at positions 1 and 4). wikipedia.org The presence and position of these two nitrogen atoms endow the pyridazine ring with distinct physicochemical properties, including a high dipole moment, weak basicity, and the capacity for robust hydrogen bonding. nih.gov

According to IUPAC nomenclature, the preferred name for this heterocycle is "pyridazine". wikipedia.orgqmul.ac.uk It is also systematically named 1,2-diazabenzene, and other common names include 1,2-diazine and orthodiazine. wikipedia.orgchemeurope.com The numbering of the atoms in the ring begins at one of the nitrogen atoms and proceeds sequentially around the ring, a convention crucial for unambiguously naming its derivatives. wikipedia.org The pyridazine ring offers four positions for substitution, allowing for a variety of structural modifications that can fine-tune the molecule's properties for specific applications. nih.gov

Table 1: Physicochemical Properties of Pyridazine

| Property | Value |

|---|---|

| Molecular Formula | C₄H₄N₂ |

| Molar Mass | 80.09 g·mol⁻¹ wikipedia.org |

| Appearance | Colorless liquid wikipedia.org |

| Boiling Point | 208 °C wikipedia.org |

| Melting Point | -8 °C wikipedia.org |

Positioning of 5-Butoxy-3,4-dichloropyridazine within the Pyridazine Compound Class

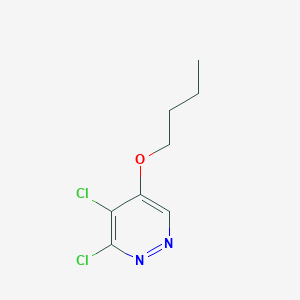

This compound is a specific derivative of the parent pyridazine ring. Its structure is defined by a butoxy group (-O(CH₂)₃CH₃) at position 5 and two chlorine atoms at positions 3 and 4 of the pyridazine core. The molecular formula for this compound is C₈H₁₀Cl₂N₂O.

This compound belongs to the class of substituted dichloropyridazines, which are often utilized as intermediates or building blocks in organic synthesis. The reactivity of the chlorine atoms on the electron-deficient pyridazine ring allows for nucleophilic substitution reactions, enabling the introduction of various functional groups to create more complex molecules. For instance, related compounds like 3,6-dichloropyridazine (B152260) are known to react with nucleophiles such as amines and thiols to generate diverse libraries of new compounds. researchgate.net

The synthesis of this compound would likely involve the reaction of a precursor like 3,4,5-trichloropyridazine (B3021642) with sodium butoxide. nih.gov The butoxy group is an ether linkage, which modifies the electronic properties and lipophilicity of the pyridazine ring compared to its chlorinated precursor. While extensive research findings on the specific biological activities or applications of this compound are not widely documented in public literature, its structure suggests its role as a versatile chemical scaffold. Chemical suppliers list it as a "versatile small molecule scaffold" intended for laboratory research use, highlighting its potential utility in the synthesis of novel chemical entities for various research purposes, including the development of new agrochemicals or pharmaceuticals. cymitquimica.com A related compound, 5-tert-butoxy-3,4-dichloropyridazine, is also noted in chemical databases, indicating interest in this substitution pattern. guidechem.commolaid.com The strategic placement of the butoxy and chloro groups provides multiple reactive sites for further chemical elaboration.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Pyridazine |

| Pyrimidine |

| Pyrazine |

| Phenylhydrazine |

| Levulinic acid |

| Credazine |

| Pyridafol |

| Pyridate |

| Cefozopran |

| Cadralazine |

| Hydralazine |

| Relugolix |

| Deucravacitinib |

| 3,6-Dichloropyridazine |

| 3,4,5-Trichloropyridazine |

| Sodium butoxide |

| 5-tert-Butoxy-3,4-dichloropyridazine |

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

1346698-00-7 |

|---|---|

Formule moléculaire |

C8H10Cl2N2O |

Poids moléculaire |

221.08 g/mol |

Nom IUPAC |

5-butoxy-3,4-dichloropyridazine |

InChI |

InChI=1S/C8H10Cl2N2O/c1-2-3-4-13-6-5-11-12-8(10)7(6)9/h5H,2-4H2,1H3 |

Clé InChI |

FPWAUXPVWSYAED-UHFFFAOYSA-N |

SMILES canonique |

CCCCOC1=CN=NC(=C1Cl)Cl |

Origine du produit |

United States |

Synthetic Methodologies for 5 Butoxy 3,4 Dichloropyridazine and Substituted Pyridazine Analogues

Strategies for Pyridazine (B1198779) Core Construction

The formation of the central pyridazine ring is the foundational step. This can be achieved either by modifying existing pyridazine structures or by constructing the ring from acyclic precursors.

A common and effective strategy for creating substituted pyridazines begins with a pre-formed dichloropyridazine ring. 3,6-Dichloropyridazine (B152260) is a versatile and commercially available starting material for the synthesis of various pyridazine derivatives. chemicalbook.comgoogle.com Its synthesis is typically achieved by treating pyridazine-3,6-diol (maleic hydrazide) with a strong chlorinating agent like phosphorus oxychloride (POCl₃). chemicalbook.comgoogle.com This reaction efficiently converts the hydroxyl groups into chlorides, providing a key intermediate for further functionalization.

The reaction involves heating the diol with an excess of phosphorus oxychloride, often with a solvent or neat. google.com After the reaction is complete, careful quenching and purification steps are necessary to isolate the 3,6-dichloropyridazine product. chemicalbook.com

Table 1: Synthesis of 3,6-Dichloropyridazine

| Starting Material | Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pyridazine-3,6-diol | Phosphorus oxychloride (POCl₃) | None | 80 | 85 | chemicalbook.com |

De novo synthesis of the pyridazine core through cyclization is a powerful method that allows for the construction of a wide array of substituted pyridazines. nih.gov These reactions typically involve the condensation of a 1,4-dicarbonyl compound, or a synthetic equivalent, with hydrazine (B178648) or its derivatives. liberty.edu

Several specific strategies exist:

[4+2] Cycloaddition: Pyridazine scaffolds can be constructed via [4+2] cycloaddition-elimination reactions between α-halogeno hydrazones and enaminones. dntb.gov.ua Another approach involves an inverse electron demand Diels-Alder reaction between a substituted s-tetrazine and a silyl (B83357) enol ether to yield functionalized pyridazines. organic-chemistry.org

From 1,3-Diketones: A convenient strategy has been developed for synthesizing pyridazines bearing ester or ketone groups starting from 1,3-diketones, which involves a Diaza-Wittig reaction as a key step. nih.gov

Condensation/Cyclization: Variants of condensation and subsequent cyclization starting from pyridazinones have been reported to produce different pyridopyridazinedione derivatives. mdpi.com Similarly, copper-catalyzed 6-endo-trig cyclizations of β,γ-unsaturated hydrazones can produce 1,6-dihydropyridazines, which are then easily oxidized to pyridazines. organic-chemistry.org

Table 2: Overview of Pyridazine Ring Cyclization Methods

| Precursors | Key Reaction Type | Resulting Structure | Reference |

|---|---|---|---|

| α-Halogeno hydrazones + Enaminones | [4+2] Cycloaddition-Elimination | Substituted Pyridazines | dntb.gov.ua |

| 3-Monosubstituted s-tetrazine + Silyl enol ethers | Inverse Electron Demand Diels-Alder | Functionalized Pyridazines | organic-chemistry.org |

| 1,3-Diketones + Hydrazine derivative | Diaza-Wittig / Cyclization | Pyridazines with ester/ketone groups | nih.gov |

Functionalization of the Pyridazine Ring with Butoxy and Halogen Moieties

Once the pyridazine core is established, the next critical phase is the introduction of the desired functional groups—specifically the butoxy group and the chlorine atoms—at the correct positions.

The butoxy group is typically introduced onto the pyridazine ring through a nucleophilic aromatic substitution (SNAr) reaction. In this process, a halogen atom on the electron-deficient pyridazine ring is displaced by a butoxide nucleophile. For the synthesis of 5-Butoxy-3,4-dichloropyridazine, a trichloropyridazine precursor would be treated with sodium butoxide.

The reaction is generally carried out by preparing the butoxide salt in situ by reacting butanol with a strong base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (B95107) (THF). The dichloropyridazine precursor is then added to this solution. The regioselectivity of the substitution depends on the electronic properties and steric environment of the chlorine atoms on the pyridazine ring. The reaction to form heteroaryl ethers from haloaromatics is a well-established protocol. acs.org

Achieving regioselective halogenation is crucial for synthesizing specifically substituted pyridazines like this compound. While direct halogenation of the parent pyridazine ring can be challenging due to the deactivating effect of the nitrogen atoms, various methods have been developed for related nitrogen heterocycles that can be applied to pyridazines. chemrxiv.org

From Hydroxypyridazines: As seen in the synthesis of dichloropyridazines, hydroxyl groups can be converted to chloro groups using reagents like POCl₃. chemicalbook.comgoogle.com This is a common method for introducing halogens onto the pyridazine ring.

Direct C-H Halogenation: Modern methods allow for the direct, regioselective C–H halogenation of electron-rich or activated heterocyclic systems. For activated pyridines, N-bromosuccinimide (NBS) has been used effectively. researchgate.net For other heterocycles, transition-metal-free methods using sources like sodium chlorite (B76162) (NaClO₂) or hypervalent iodine reagents have proven successful for regioselective halogenation. nih.govnih.gov The regioselectivity is often governed by the electronic nature of the existing substituents and the reaction conditions. researchgate.net

Table 3: Selected Reagents for Halogenation of N-Heterocycles

| Reagent | Substrate Type | Purpose | Reference |

|---|---|---|---|

| Phosphorus oxychloride (POCl₃) | Hydroxypyridazines | OH to Cl conversion | chemicalbook.comgoogle.com |

| N-Bromosuccinimide (NBS) | Activated Pyridines (amino, hydroxy) | Regioselective Bromination | researchgate.net |

| PIDA / Potassium Halide | Pyrazolo[1,5-a]pyrimidines | Regioselective C3 Halogenation | nih.gov |

Advanced Coupling Reactions in Pyridazine Chemistry

Following the primary functionalization, advanced coupling reactions can be employed to further modify the pyridazine ring, for instance, by replacing one of the remaining chlorine atoms in a dichloropyridazine derivative with carbon, nitrogen, or other heteroatom-based groups. These reactions significantly expand the molecular diversity achievable from a common intermediate.

Palladium-Catalyzed Cross-Coupling: Reactions such as Suzuki (using boronic acids), Stille (using organostannanes), Negishi (using organozinc reagents), and Kumada (using Grignard reagents) are powerful tools for forming new carbon-carbon bonds. youtube.com

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds, enabling the introduction of amine functionalities by coupling the chloropyridazine with an amine in the presence of a palladium catalyst. youtube.com

Sonogashira Coupling: This reaction specifically forms carbon-carbon bonds between a halo-pyridazine and a terminal alkyne, catalyzed by palladium and copper complexes. youtube.com

Phosphorus Ligand-Coupling: Selective methods using phosphorus intermediates provide an alternative pathway to form C–C and C-Heteroatom bonds on electron-deficient heterocycles like pyridazines. colostate.edu

These coupling reactions are indispensable in medicinal chemistry for the late-stage functionalization of complex molecules and for building libraries of analogues for structure-activity relationship studies. acs.org

Table 4: Common Cross-Coupling Reactions in Heterocyclic Chemistry

| Reaction Name | Nucleophile (Organometallic Reagent) | Bond Formed | Key Features | Reference |

|---|---|---|---|---|

| Suzuki | Boronic acid/ester (R-B(OR)₂) | C-C | Tolerant to many functional groups, mild conditions. | youtube.com |

| Stille | Organostannane (R-SnR'₃) | C-C | Not very reactive towards other functional groups, but tin reagents are toxic. | youtube.com |

| Buchwald-Hartwig | Amine (R₂NH) | C-N | Forms C-N bonds, crucial for synthesizing arylamines. | youtube.com |

Palladium-Catalyzed Cross-Coupling Reactions for Pyridazine Derivatization

Palladium-catalyzed cross-coupling reactions are a cornerstone in the synthesis of functionalized pyridazines, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. sigmaaldrich.comresearchgate.net These reactions are instrumental in the derivatization of chloropyridazine intermediates.

The Suzuki-Miyaura coupling, a prominent palladium-catalyzed reaction, is widely employed for the arylation and heteroarylation of pyridazine rings. nih.govchemicalbook.com For dichloropyridazine substrates, achieving site-selectivity is a significant challenge. Research has demonstrated that the choice of phosphine (B1218219) ligand is critical in controlling the regioselectivity of the coupling reaction. For instance, in the case of 3,5-dichloropyridazines, the use of a dppf-based catalyst system predominantly leads to coupling at the C3 position, whereas bulky monophosphine ligands like QPhos can direct the reaction to the less conventional C5 position. nih.gov This ligand-controlled selectivity is a powerful tool for accessing a wider range of substituted pyridazine analogs. nih.govnih.gov

Furthermore, ligand-free "Jeffery" conditions have been shown to enhance C4-selectivity in the Suzuki coupling of 2,4-dichloropyridine, suggesting a potential strategy for the selective functionalization of 3,4-dichloropyradazine systems as well. nih.gov The use of organoboron reagents, such as boronic acids and their esters, is central to the Suzuki-Miyaura reaction, allowing for the introduction of a diverse array of substituents onto the pyridazine core. youtube.comnih.gov

The general catalytic cycle for these cross-coupling reactions involves three key steps: oxidative addition of the palladium(0) catalyst to the chloropyridazine, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the active palladium catalyst. researchgate.net

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Dichloropyridazines

| Substrate | Reagent | Catalyst/Ligand | Product | Key Observation | Reference |

|---|---|---|---|---|---|

| 3,5-Dichloropyridazine | Phenylboronic acid | Pd(dppf)Cl₂ | 3-Chloro-5-phenylpyridazine | Preferential coupling at C3 | nih.gov |

| 3,5-Dichloropyridazine | Phenylboronic acid | Pd(OAc)₂/QPhos | 5-Chloro-3-phenylpyridazine | Ligand-controlled switch to C5 coupling | nih.gov |

| 2,4-Dichloropyridine | Arylboronic acid | PdCl₂ (ligand-free) | 4-Aryl-2-chloropyridine | Enhanced C4-selectivity under ligand-free conditions | nih.gov |

Copper-Mediated Coupling Methods in Heterocycle Synthesis

Copper-catalyzed coupling reactions provide a valuable alternative and complement to palladium-based methodologies for the derivatization of heterocyclic compounds, including pyridazines. These methods are particularly useful for the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of many biologically active molecules.

Copper-catalyzed amination of chloro-heterocycles, a variant of the Ullmann condensation, allows for the introduction of amino groups onto the pyridazine ring. Recent advancements have led to the development of milder reaction conditions, often employing ligands that enhance the catalytic activity of copper. nih.gov For instance, the use of N,N-dimethylcyclohexane-1,2-diamine as a ligand in conjunction with copper(I) iodide has been shown to be effective for the amidation of 2-chloropyridines.

The substrate scope for copper-catalyzed amination includes a variety of amines, such as primary and secondary aliphatic and aromatic amines. nih.gov This methodology can be applied to dichloropyridazine systems to generate amino-substituted pyridazine analogs, which can serve as versatile intermediates for further functionalization.

Table 2: Examples of Copper-Mediated Coupling Reactions

| Substrate | Reagent | Catalyst/Ligand | Product Type | Reference |

|---|---|---|---|---|

| 2-Chloropyridine | Amide | CuI/N,N-dimethylcyclohexane-1,2-diamine | N-(Pyridin-2-yl)amide | nih.gov |

| Aryl Chloride | Amine | Cu Catalyst/N¹,N²-diarylbenzene-1,2-diamine ligand | N-Aryl Amine | nih.gov |

Metalation and Subsequent Alkylation/Arylation Strategies

Directed metalation, followed by quenching with an electrophile, is a powerful strategy for the regioselective functionalization of pyridazine rings. This approach relies on the presence of a directing group on the pyridazine ring that can coordinate to the metalating agent, typically a strong organolithium or lithium amide base, and direct the deprotonation to an adjacent position.

While direct metalation of unsubstituted pyridazine can be challenging due to its electron-deficient nature, the presence of activating groups can facilitate this process. For alkoxy-substituted pyridazines, the alkoxy group can act as a directing group, enabling metalation at the ortho position.

An alternative to directed metalation is halogen-metal exchange, which is particularly relevant for dichloropyridazine substrates. In this reaction, a halogen atom is exchanged for a metal, creating a nucleophilic organometallic intermediate that can then react with various electrophiles to introduce new substituents. For instance, treatment of a dichloropyridazine with an organolithium reagent can lead to a lithiated pyridazine, which can then be alkylated or arylated. The choice of the organolithium reagent and reaction conditions can influence the regioselectivity of the halogen-metal exchange.

The resulting organometallic pyridazine intermediates can be trapped with a wide range of electrophiles, including alkyl halides, aldehydes, ketones, and carbon dioxide, leading to a diverse array of substituted pyridazine derivatives.

Table 3: Metalation and Functionalization Strategies

| Strategy | Substrate Type | Reagent | Intermediate | Product Type | Reference |

|---|---|---|---|---|---|

| Directed Metalation | Alkoxy-substituted pyridazine | Organolithium base | Lithiated pyridazine | Substituted alkoxy-pyridazine | |

| Halogen-Metal Exchange | Dichloropyridazine | Organolithium reagent | Lithiated chloropyridazine | Alkyl/Aryl substituted chloropyridazine |

Derivatization and Analog Generation from Pyridazine Intermediates

The synthesis of diverse pyridazine analogs often involves multi-step sequences where key pyridazine intermediates are generated and subsequently modified. These intermediates, such as dichloropyridazines, serve as versatile platforms for introducing a wide range of functional groups and building complex molecular architectures.

Downstream and Upstream Synthetic Routes for Pyridazine Frameworks

The construction of the pyridazine framework itself can be achieved through various synthetic routes. A common approach involves the condensation of 1,4-dicarbonyl compounds or their equivalents with hydrazine or its derivatives. For instance, the reaction of maleic hydrazide with a chlorinating agent like phosphorus oxychloride can yield 3,6-dichloropyridazine, a key starting material for further derivatization.

Upstream synthetic strategies focus on the preparation of the necessary precursors for pyridazine ring formation. This can involve the synthesis of appropriately substituted 1,4-dicarbonyl compounds or other acyclic precursors that can be cyclized to form the desired pyridazine core.

Downstream from the initial pyridazine synthesis, derivatization reactions on the pre-formed pyridazine ring are employed to generate a library of analogs. Starting from a common intermediate like 3,4,5-trichloropyridazine (B3021642), selective nucleophilic substitution reactions can be used to introduce different substituents. For example, the synthesis of this compound can be envisioned through the regioselective substitution of one chlorine atom in 3,4,5-trichloropyridazine with sodium butoxide. The reactivity of the different chlorine atoms on the pyridazine ring can be influenced by electronic and steric factors, allowing for a degree of control over the substitution pattern.

Functional Group Transformations and Modifications on Substituted Pyridazines

Once a substituted pyridazine framework is in place, a wide array of functional group transformations can be employed to further diversify the structure. nih.gov These transformations can involve the modification of substituents already present on the pyridazine ring or the introduction of new functional groups.

For example, a chloro substituent on the pyridazine ring can be replaced by other functional groups through nucleophilic aromatic substitution reactions. Amines, alkoxides, and thiolates are common nucleophiles used for this purpose. The resulting amino, alkoxy, and thioether derivatives can then undergo further reactions.

Other common functional group interconversions include the oxidation of alkyl side chains to carboxylic acids, the reduction of nitro groups to amines, and the hydrolysis of esters or nitriles to carboxylic acids. These transformations allow for the fine-tuning of the physicochemical properties of the pyridazine derivatives and the introduction of reactive handles for further conjugation or modification.

The application of these synthetic methodologies enables the systematic exploration of the chemical space around the pyridazine core, leading to the generation of a wide variety of analogs with tailored properties.

Chemical Reactivity and Reaction Mechanisms of 5 Butoxy 3,4 Dichloropyridazine

Nucleophilic and Electrophilic Substitution Pathways on the Pyridazine (B1198779) Ring

The electron-deficient nature of the pyridazine ring makes it susceptible to nucleophilic attack, particularly at carbon atoms bearing good leaving groups like halogens. Conversely, electrophilic substitution on the aromatic ring is generally difficult unless activating groups are present. chemguide.co.uk

In dichloropyridazine systems, nucleophilic substitution is a primary reaction pathway. For instance, in 3,6-dichloropyridazine (B152260), the chlorine atoms can be displaced by various nucleophiles. acs.orgsigmaaldrich.com The reaction of 3,6-dichloropyridazine with hydrazine (B178648) and methylhydrazine leads to the substitution of a chlorine atom. acs.org Similarly, 4-(2-(4-Halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-ones can be converted to the corresponding 3-chloropyridazine (B74176) derivative using phosphorus oxychloride, which can then undergo further nucleophilic substitution with hydrazine hydrate. nih.gov

The reactivity of the chlorine atoms in 3,4-dichloropyridazine (B174766) derivatives is distinct. Studies on related systems show that attack by nucleophiles like methoxide (B1231860) can occur at the heteroaromatic ring. researchgate.net For 5-Butoxy-3,4-dichloropyridazine, the butoxy group, being an electron-donating group, would likely influence the regioselectivity of nucleophilic attack on the C-3 and C-4 positions.

Electrophilic aromatic substitution, a common reaction for benzene (B151609) and other electron-rich aromatic compounds, is less common for pyridazines due to the ring's electron-deficient character. chemguide.co.ukmasterorganicchemistry.com For an electrophilic attack to occur, a strong electrophile and often an acid catalyst are required. masterorganicchemistry.com The presence of an activating group, such as the butoxy group in this compound, could potentially facilitate such reactions, though this pathway is generally less favored compared to nucleophilic substitution.

Rearrangement Reactions and Ring Transformations of Pyridazine Derivatives

Pyridazine derivatives can undergo various rearrangement and ring transformation reactions, leading to the formation of other heterocyclic structures. researchgate.netwikipedia.org

The Chapman rearrangement is a thermal rearrangement of N-aryl imidates to N,N-diaryl amides. While the search results provide general information about this rearrangement, its specific application to pyridazinone systems is not explicitly detailed. youtube.com However, the transformation of pyridazine derivatives into pyridazinones is a known process. For example, 3-oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carbonitrile (B189264) can be synthesized and subsequently chlorinated. researchgate.net The study of fluorinated pyridazinone derivatives highlights their importance as pharmacological agents. nih.gov

The pyridazine ring can be transformed into other heterocyclic systems under certain conditions. One notable example is the conversion of pyridazine derivatives into pyrazoles. Treatment of phenyl(4-pyridazinyl)methanols with p-toluenesulfonic acid at elevated temperatures results in a ring contraction to form pyrazole (B372694) derivatives. researchgate.net Mechanistic studies suggest this transformation proceeds through well-stabilized carbocation intermediates. researchgate.net Another instance involves the reaction of 3-aryl-5-chloro-lH-pyrazolo[3,4-c]pyridazines, which can be cyclized with N,N-dinucleophilic reagents to form new ring systems like 5-aryl-3-chloro-7,8-dihydro-9H-pyridazino[3,4-e] researchgate.netnih.govdiazepines. researchgate.net Furthermore, reactions of 4-amino-3-halogenopyridazines can lead to the formation of pyrazoles. wur.nl

| Starting Pyridazine Derivative | Reagent/Condition | Resulting Heterocycle | Reference |

| Phenyl(4-pyridazinyl)methanols | p-Toluenesulfonic acid, heat | Pyrazole derivatives | researchgate.net |

| 3-Aryl-5-chloro-lH-pyrazolo[3,4-c]pyridazines | N,N-dinucleophilic reagents | 5-Aryl-3-chloro-7,8-dihydro-9H-pyridazino[3,4-e] researchgate.netnih.govdiazepines | researchgate.net |

| 4-Amino-3-halogenopyridazines | Nucleophiles | Pyrazoles | wur.nl |

| 3-Oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carbonitrile | Hydrazine hydrate | 3-Hydrazinyl-5,6-diphenylpyridazine-4-carbonitrile | researchgate.net |

Oxidative and Reductive Processes in Pyridazine Chemistry

The pyridazine ring can participate in both oxidative and reductive reactions, which can modify the ring itself or its substituents. wikipedia.orgnih.gov

The first synthesis of the parent pyridazine heterocycle involved the oxidation of benzocinnoline to pyridazinetetracarboxylic acid, followed by decarboxylation. wikipedia.org This indicates that oxidative processes coupled with decarboxylation are fundamental in pyridazine chemistry. While specific methodologies for the oxidative decarboxylation of a pre-existing pyridazine carboxylic acid are not detailed in the provided search results, the general principle is established.

The electrochemical reduction of halogenated organic compounds is a known method for their conversion. researchgate.net Studies on the electrochemical reduction of dichlorodifluoromethane (B179400) on silver and lead electrodes show that the process typically begins with the elimination of a chloride ion. researchgate.net In the context of this compound, a similar electrochemical reduction would likely involve the cleavage of the carbon-chlorine bonds. The reduction potential and the distribution of products would depend on factors such as the electrode material, the solvent, and the electrolyte used. researchgate.net For instance, the electrochemical reduction of dichlorvos, another chlorinated organic compound, at carbon and silver cathodes leads to carbon-chlorine bond cleavage. researchgate.net The electrochemical oxygen reduction reaction (ORR) is also a relevant area of study, with research into copper complexes as catalysts, inspired by multicopper oxidases. universiteitleiden.nl

| Electrochemical Process | Substrate Example | Key Observation | Reference |

| Electrochemical Reduction | Dichlorodifluoromethane | Starts with elimination of a chloride ion; product distribution depends on conditions. | researchgate.net |

| Electrochemical Reduction | Dichlorvos | Undergoes carbon-chlorine bond cleavage. | researchgate.net |

Radical Reaction Pathways and Their Mechanistic Implications

While specific research on the radical reaction pathways of this compound is not extensively documented, insights can be drawn from studies on related dichloropyridazine systems. Radical reactions typically proceed through a three-stage mechanism: initiation, propagation, and termination. youtube.com

Initiation: This stage involves the formation of radical species, often facilitated by light or heat. For instance, ultraviolet light can induce the homolytic cleavage of a weak bond, such as a Cl-Cl bond, to generate chlorine radicals. libretexts.org

Propagation: These newly formed radicals then react with the substrate to create a new radical and a stable molecule. This new radical continues the reaction in a chain process. For example, a chlorine radical can abstract a hydrogen atom from an alkane to form HCl and an alkyl radical. youtube.com

Termination: The reaction concludes when two radical species combine to form a stable, non-radical product.

A notable study on the radical-mediated C-H functionalization of 3,6-dichloropyridazine provides a relevant model for potential radical reactivity. nih.gov In this research, primary alcohols were used to introduce alkoxy groups onto the pyridazine ring through a radical mechanism. This transformation was achieved using tert-butyl hydroperoxide (t-BuOOH) as a radical initiator and titanium(III) chloride (TiCl₃) as a promoter. nih.gov

The proposed mechanism likely involves the generation of a tert-butoxyl radical from t-BuOOH, which then abstracts a hydrogen from the primary alcohol to form an α-hydroxyalkyl radical. This nucleophilic radical can then attack the electron-deficient pyridazine ring. The specifics of the substitution on the 3,6-dichloro-isomer suggest that similar radical functionalizations could be envisioned for this compound, potentially at the C-6 position, which is the only available site for direct C-H functionalization on the ring.

| Substrate | Reagents | Key Features |

|---|---|---|

| 3,6-Dichloropyridazine | Primary Alcohols, t-BuOOH, TiCl₃ | C-H functionalization to introduce alkoxy groups; conducted open to air. |

The mechanistic implications for this compound suggest that radical-initiated reactions could provide a pathway for further substitution, bypassing traditional nucleophilic aromatic substitution routes. The stability of the potential radical intermediate on the pyridazine ring would be a crucial factor in determining the feasibility and regioselectivity of such reactions.

Acid-Base Properties and Prototropic Equilibria

The acid-base characteristics of this compound are integral to its reactivity, particularly the Lewis basicity of the two adjacent nitrogen atoms in the pyridazine ring. These nitrogen atoms can be protonated or coordinate to Lewis acids, which can significantly alter the electronic landscape of the molecule and facilitate certain reactions. acs.org

The protonation of one of the ring nitrogens would enhance the electron-deficient nature of the pyridazine ring, making it more susceptible to nucleophilic attack. This principle is a cornerstone of acid catalysis in heterocyclic chemistry. For instance, in reactions involving nucleophilic substitution of the chlorine atoms, the use of a Brønsted or Lewis acid could potentially increase the reaction rate by activating the ring system.

Prototropic Equilibria:

Prototropic tautomerism involves the migration of a proton, often accompanied by a shift in double bonds, to create constitutional isomers that exist in equilibrium. researchgate.netnih.gov For pyridazine derivatives, this can manifest in various forms, such as amino-imino or lactam-lactim tautomerism, depending on the substituents.

In the case of this compound, while the core structure itself does not have mobile protons for tautomerization, reactions involving this compound could lead to products that exhibit this phenomenon. For example, if one of the chloro groups were substituted by a hydroxyl or amino group, the resulting product could exist in multiple tautomeric forms. Studies on substituted pyridazinones have shown that the nature of the substituents can significantly influence the position of the tautomeric equilibrium. researchgate.net The electron-donating or -withdrawing properties of these substituents, as well as solvent effects, play a crucial role in determining the relative stability of the tautomers. researchgate.net

| Tautomerism Type | General Structures | Relevance |

|---|---|---|

| Lactam-Lactim |  | Applicable if a chloro group is replaced by a hydroxyl group. |

| Amino-Imino |  | Applicable if a chloro group is replaced by an amino group. |

Note: The images in Table 2 are representative examples and not the exact structures derived from this compound.

Structure Activity Relationship Sar Investigations of Pyridazine Derivatives

Role of the Butoxy Substituent in Modulating Biological Interactions

The butoxy group, a four-carbon alkoxy chain attached to the pyridazine (B1198779) ring, primarily influences the molecule's lipophilicity or hydrophobicity. This property is crucial for its pharmacokinetic profile, affecting absorption, distribution, metabolism, and excretion (ADME). An increase in lipophilicity can enhance a compound's ability to cross cell membranes and access lipophilic domains within a protein's binding site. researchgate.netresearchgate.net

In various classes of biologically active compounds, the length and nature of such alkyl or alkoxy chains are critical. For instance, in a series of protein tyrosine phosphatase 1B (PTP1B) inhibitors based on a pyridazine scaffold, hydrophobic interactions were key for activity. nih.gov While specific data on a 5-butoxy group is limited, SAR studies on related heterocyclic inhibitors often show a parabolic relationship between alkyl chain length and activity. Initially, increasing the chain length from methyl to butyl enhances binding affinity due to increased hydrophobic interactions. However, chains longer than butyl may lead to a decrease in activity due to steric hindrance or reduced solubility.

The butoxy group in 5-Butoxy-3,4-dichloropyridazine is expected to occupy a hydrophobic pocket within its target protein. The flexibility of the butyl chain allows it to adopt various conformations to maximize favorable van der Waals interactions. Furthermore, the oxygen atom of the butoxy group can act as a hydrogen bond acceptor, providing an additional point of interaction with the target protein. blumberginstitute.org

Influence of Dichloro Substitution on Molecular Recognition and Activity

The presence and position of halogen atoms, particularly chlorine, can dramatically alter a molecule's biological profile. researchgate.neteurochlor.org Chlorine is an electronegative atom that creates a dipole moment in the C-Cl bond, which can participate in dipole-dipole interactions or halogen bonding with a target protein. nih.gov In the case of this compound, the two chlorine atoms at positions 3 and 4 have profound effects.

The introduction of chlorine atoms generally increases a molecule's lipophilicity, which can improve its ability to cross biological membranes. researchgate.netresearchgate.net The electron-withdrawing nature of chlorine atoms also influences the electronic properties of the pyridazine ring, potentially modulating its pKa and interaction capabilities. blumberginstitute.orgnih.gov This electronic effect can polarize adjacent moieties, enhancing hydrophobic interactions with a receptor. researchgate.net

Furthermore, chlorine atoms can block positions on the pyridazine ring that might otherwise be susceptible to metabolic attack by enzymes like cytochrome P450. eurochlor.org This can increase the metabolic stability and half-life of the compound. The dual substitution at the 3 and 4 positions creates a distinct electronic and steric profile that is critical for specific molecular recognition. Studies on other chlorinated heterocyclic compounds have shown that the number and position of chlorine atoms are crucial for activity, with di- and tri-substituted analogs often showing improved potency over non-chlorinated or mono-chlorinated versions. nih.govnih.gov

Positional Effects of Substituents on the Pyridazine Scaffold in Eliciting Biological Responses

SAR studies consistently demonstrate that even minor shifts in substituent positions can lead to significant changes in potency and selectivity. For example, in a series of pyridazine derivatives, moving a substituent from one position to another can alter the key interactions with target residues, sometimes abolishing activity completely. mdpi.com The relative positions of the butoxy group and the two chlorine atoms are critical. The 3,4-dichloro pattern creates a specific electronic distribution and steric hindrance on one side of the pyridazine ring, while the 5-butoxy group provides a lipophilic tail on the other.

Comparing different isomers of dichloropyridazine, such as 3,6-dichloro, 3,4-dichloro, or 4,5-dichloro derivatives, often reveals significant differences in their biological profiles, underscoring the importance of the substitution pattern for precise receptor fitting. researchgate.netnih.gov For instance, the activity of substituted tri- and tetracyclic compounds bearing a pyridazine core as antimycobacterial agents was found to be highly dependent on the substitution pattern. nih.gov

The following table illustrates how different substituents and their positions on the pyridazine ring affect inhibitory activity against various targets, based on data from published studies.

| Compound | Scaffold | Substituents | Target | Activity (IC50/GI50 in µM) | Reference |

|---|---|---|---|---|---|

| Compound 5b | Pyridazine | Varied aryl and other groups | VEGFR Kinase | 92.2% Inhibition @ 10 µM | bohrium.com |

| Compound 9e | 3,6-Disubstituted Pyridazine | Hydrazino and methoxyphenyl groups | NSCLC (HOP-92 cell line) | 17.8 | acs.org |

| Compound 12mp | Pyridazine | Varied analogues | PTP1B | 5.6 | nih.gov |

| Compound 6f | Pyrazole-Pyridazine Hybrid | Trimethoxybenzylidene and aminopyrazole | COX-2 | 1.15 | rsc.org |

| Compound 5f | Pyrazole-Pyridazine Hybrid | Trimethoxybenzylidene and pyrazolone | COX-2 | 1.50 | rsc.org |

| Compound 5a | Pyrrolo[1,2-b]pyridazine (B13699388) | Halogen-free acid precursor | Colon Cancer (LoVo) | ~63% viability @ 400 µM | nih.gov |

| Compound 5c | Pyrrolo[1,2-b]pyridazine | Chlorine-containing precursor | Colon Cancer (LoVo) | ~61% viability @ 400 µM | nih.gov |

Rational Design of Ligands and Functional Group Modifications Based on SAR Principles

The principles of SAR are foundational for the rational design of new therapeutic agents. rsc.org By understanding how specific functional groups and their placement on the pyridazine scaffold affect biological activity, medicinal chemists can design new molecules with improved potency, selectivity, and pharmacokinetic properties. nih.gov

Starting from a lead compound identified through screening, SAR data guides subsequent modifications. For example, if a butoxy group is found to be beneficial, chemists might explore other alkoxy groups of varying lengths (propoxy, pentoxy) or branching patterns (isobutoxy, tert-butoxy) to optimize hydrophobic interactions. If the 3,4-dichloro pattern is crucial, it would be retained while other parts of the molecule are modified.

Rational design often involves computational methods, such as molecular docking, to predict how newly designed analogs will bind to a target protein. nih.gov These predictions, combined with empirical SAR data, allow for a more focused and efficient drug discovery process. For instance, the design of novel pyrazole-pyridazine hybrids as selective COX-2 inhibitors was guided by combining the active pharmacophores of both pyrazole (B372694) and pyridazine into a single molecule to enhance biological activity. rsc.orgnih.gov Similarly, the development of inhibitors for targets like VEGFR kinase has utilized the pyridazine scaffold as a core to build upon, with modifications guided by SAR to achieve high potency. bohrium.com This iterative process of design, synthesis, and testing is the cornerstone of modern medicinal chemistry.

Computational Chemistry and Molecular Modeling of Pyridazine Systems

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of pyridazine (B1198779) systems. mdpi.comresearchgate.netresearchgate.net DFT allows for the calculation of various molecular properties, including geometries, energies, and reaction mechanisms, offering insights that complement experimental findings. researchgate.net These theoretical studies can even venture into experimentally uncharted territory with a reasonable degree of confidence. researchgate.net

For instance, DFT calculations have been employed to investigate the electronic properties of pyridazine and its derivatives, revealing how the positions of nitrogen atoms affect the electronic and structural characteristics of the parent benzene (B151609) ring. iiste.orgresearchgate.net Such studies have shown that modifications to the pyridazine ring can lead to a decrease in the energy gap, thereby enhancing its electronic properties. iiste.orgresearchgate.net Furthermore, DFT has been used to study the structures, stabilities, and aromaticities of a series of substituted pyridazines. nih.gov

Elucidation of Molecular Orbitals and Electrostatic Potentials

A key aspect of quantum chemical calculations is the elucidation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MEP). researchgate.net The energies of HOMO and LUMO are crucial in determining the chemical reactivity and kinetic stability of a molecule. researchgate.net The HOMO-LUMO energy gap is a significant parameter; a smaller gap suggests higher reactivity. researchgate.net

DFT studies on various pyridazine derivatives have successfully calculated these parameters. mdpi.comresearchgate.netresearchgate.net For example, in a study of push-pull pyridazine derivatives, DFT calculations provided information on their conformation, electronic structure, and electron distribution. mdpi.com The MEP is particularly useful for predicting sites for electrophilic and nucleophilic attack. researchgate.net In one study, the MEP of pyridazine derivatives was investigated to understand their reactive behavior. researchgate.net

The distribution of molecular orbitals can be significantly influenced by substituents. For instance, in certain thienylpyridazines, the LUMO was found to be primarily localized on the acceptor group. mdpi.com The electrostatic potential of pyridazine and its derivatives has also been a subject of DFT investigations, providing insights into their interactions. researchgate.net

Prediction of Spectroscopic Properties (excluding raw data)

DFT and its time-dependent extension (TD-DFT) are widely used to predict and interpret the spectroscopic properties of molecules, including those in the pyridazine family. researchgate.netuchile.cl These computational methods can help explain the effects of molecular structure and solvent-solute interactions on absorption spectra. researchgate.net

In studies of pyrrolo[1,2-b]pyridazine (B13699388) derivatives, DFT and TD-DFT calculations were performed to elucidate the differences observed in their absorption spectra due to various substituents. researchgate.net The results showed that experimental absorption and excitation spectra were consistent with the conformation-dependent picture of the lowest excited state as derived from TD-DFT. researchgate.net Similarly, for a new family of pyridazinone derivatives, DFT and TD-DFT calculations provided a rational explanation for their spectroscopic properties. uchile.cl

It is worth noting that the accuracy of predicting fluorescence emission wavelengths can vary depending on the functional used in the TD-DFT calculations. researchgate.net Some functionals have shown a qualitative agreement, while others have been known to underestimate transition energies. researchgate.net

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used in drug discovery to predict how a ligand, such as a pyridazine derivative, might interact with a protein target. scilit.comnih.govfigshare.comdntb.gov.ua

The pyridazine scaffold is a crucial framework in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. nih.govnih.gov Docking studies have been instrumental in understanding the structure-activity relationships of these compounds. For example, in the development of novel pyrazole-pyridazine hybrids as selective COX-2 inhibitors, molecular docking was used to investigate the binding affinity of the designed compounds towards the COX-2 active site. nih.gov Similarly, docking studies of pyridazinone scaffolds as non-nucleoside reverse transcriptase inhibitors (NNRTIs) showed favorable binding interactions with the active receptor domain of HIV reverse transcriptase. figshare.com

Analysis of Binding Interactions and Active Site Recognition

A critical component of molecular docking is the detailed analysis of the binding interactions between the ligand and the target's active site. nih.gov This includes identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to the stability of the complex. nih.govdntb.gov.ua

In a study of pyrazole-pyridazine hybrids, docking analysis revealed that the inhibitory activity of the most potent derivative was potentially enhanced by an additional interaction between the amino moiety of the pyrazole (B372694) ring and a key amino acid residue (Phe504) in the active site. nih.gov In another example, docking of new pyridazine derivatives into the active site of E. coli DNA gyrase subunit B showed a good overlay with the co-crystallized ligand, suggesting a similar binding mode. dntb.gov.ua The unique hydrogen-bonding capabilities of the pyridazine ring are often hypothesized to play a significant role in molecular recognition. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations of Pyridazine Derivatives

Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools for studying the dynamic behavior and conformational preferences of molecules like pyridazine derivatives. hillsdale.edu These methods provide insights into how these molecules behave over time, which can be crucial for understanding their biological activity. hillsdale.eduacs.org

For instance, a study combined experimental solid-state NMR with MD simulations using the GROMACS package to investigate the molecular dynamics of a new pyridazine derivative. hillsdale.edu The simulation data were then compared with the experimental results to gain a comprehensive understanding of the molecule's dynamic properties. hillsdale.edu In another study on diazocinones, which contain a larger heterocyclic ring, electronic structure calculations were used to predict the geometries of two different conformations, one of which was confirmed by X-ray crystallography. acs.org The kinetics of the conversion between these conformers were also studied, yielding an activation energy for the process. acs.org

Conformational preferences can significantly impact the biological activity of a molecule. A study on 2-substituted piperazines, for example, found that the axial conformation was preferred and that this orientation was crucial for binding to the α7 nicotinic acetylcholine (B1216132) receptor. nih.gov Molecular mechanics calculations have also been successfully used to predict the conformer energies of substituted piperidines and their salts, demonstrating that electrostatic interactions are the primary cause of conformational changes upon protonation. nih.gov

In Silico Prediction of Pharmaceutically Relevant Parameters (e.g., Lipophilicity, Topological Polar Surface Area, without ADME specifics)

In silico methods are widely used to predict pharmaceutically relevant parameters of drug candidates, including pyridazine derivatives. nih.govresearchgate.net These predictions help in the early stages of drug discovery to assess the potential of a compound to have drug-like properties. researchgate.netnih.gov Key parameters often calculated include lipophilicity (logP) and topological polar surface area (TPSA). nih.govresearchgate.net

Lipophilicity is a critical factor influencing a drug's absorption and distribution. researchgate.net Various computational methods are available to predict logP values. researchgate.net The TPSA is another important descriptor that correlates with a molecule's ability to permeate cell membranes. researchgate.net

In the design of novel pyridazine derivatives as multifunctional agents for Alzheimer's disease, a comprehensive set of 31 descriptors, including lipophilicity and geometric attributes, were calculated to construct a reliable quantitative structure-activity relationship (QSAR) model. nih.gov Similarly, in the development of new pyridazine derivatives as anticancer agents, the prediction of ADME (Absorption, Distribution, Metabolism, and Excretion) parameters and pharmacokinetics revealed that these compounds could be promising drug candidates. dntb.gov.ua These in silico predictions are often guided by principles such as Lipinski's rule of five, which helps to assess the drug-likeness of a molecule. nih.gov

Table of Predicted Physicochemical Properties for Pyridazine Derivatives

| Descriptor | Predicted Value Range | Significance |

| Lipophilicity (logP) | Varies | Influences absorption and distribution |

| Topological Polar Surface Area (TPSA) | Varies | Correlates with membrane permeability |

| Molecular Weight | < 500 Da (often targeted) | Part of drug-likeness criteria |

| Hydrogen Bond Donors | < 5 (often targeted) | Part of drug-likeness criteria |

| Hydrogen Bond Acceptors | < 10 (often targeted) | Part of drug-likeness criteria |

Note: The specific values for 5-Butoxy-3,4-dichloropyridazine would require a dedicated computational study. The table provides a general overview based on the principles applied to pyridazine derivatives.

In Vitro Biological Evaluation and Mechanistic Characterization of Pyridazine Compounds

Enzyme Inhibition Assays (e.g., α-Glucosidase Inhibition)

No information is available regarding the inhibitory activity of 5-Butoxy-3,4-dichloropyridazine against α-glucosidase or any other enzyme.

Without primary enzyme inhibition data, no kinetic studies to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) have been performed or reported for this compound.

Cell-Based Assays for Biological Efficacy (e.g., Cytotoxicity, without specific values)

There are no published reports on the cytotoxicity or other cell-based efficacy assays for this compound.

Investigation of Molecular Mechanisms of Action

The molecular targets and mechanisms of action for this compound remain uninvestigated in the available scientific literature.

Research Applications and Broader Scientific Significance of Pyridazine Compounds

Utility as Key Intermediates in Pharmaceutical Research

The pyridazine (B1198779) scaffold is an established pharmacophore found in several approved drugs and clinical candidates. Dichloropyridazines, in particular, are valuable intermediates in medicinal chemistry due to the reactivity of the chlorine atoms, which act as efficient leaving groups in nucleophilic substitution reactions. This allows for the strategic introduction of various functional groups to modulate biological activity and pharmacokinetic properties.

The easy functionalization of the pyridazine ring makes it an attractive building block for the design and synthesis of new drugs targeting a wide spectrum of diseases, including cancer, inflammation, and infectious diseases. bldpharm.com The inherent polarity of the pyridazine ring can also be advantageous in drug design, potentially reducing interactions with targets associated with adverse effects, such as the hERG potassium channel. chemicalbook.com

A notable example demonstrating the utility of a dichlorinated pyridazine core is in the development of selective thyroid hormone receptor (THR) agonists. The compound MGL-3196 (Resmetirom), which contains a dichlorophenyl-oxy-pyridazinone structure, was developed as a highly selective THR-β agonist for treating dyslipidemia. nih.gov The optimization of this pyridazinone series highlights how modifications on the core structure can lead to significant improvements in potency and selectivity. nih.gov

For a compound like 5-Butoxy-3,4-dichloropyridazine, the two chlorine atoms provide reactive sites for chemists to build molecular complexity. The butoxy group, a moderately lipophilic chain, can influence the molecule's solubility, membrane permeability, and binding interactions with a target protein. These features make such intermediates valuable for creating libraries of novel compounds for drug discovery screening. nih.govnih.gov The general strategy involves using the dichloropyridazine backbone as a scaffold and systematically replacing the chlorine atoms with different amines, alcohols, or other nucleophiles to explore the structure-activity relationship (SAR) for a given biological target. researchgate.net

Table 1: Examples of Pyridazine Derivatives in Pharmaceutical Research

| Compound Name/Class | Therapeutic Area/Target | Significance | Citation |

| MGL-3196 (Resmetirom) | Dyslipidemia (THR-β agonist) | A clinical-stage drug candidate demonstrating the utility of a substituted pyridazinone core. | nih.gov |

| Dichloropyridazines | Synthetic Intermediates | Serve as versatile building blocks for creating new pharmaceutical compounds due to their reactive chlorine atoms. | chemimpex.com |

| Pyrido[3,4-c]pyridazines | Cancer (HPK1 inhibitors) | A class of fused pyridazines synthesized from trishalogenated pyridopyridazine (B8481360) intermediates, showing potential in oncology. | researchgate.net |

Potential Contributions to Agrochemical Development (e.g., Acaricides, Herbicides, Fungicides)

The pyridazine heterocycle is a key component in a variety of agrochemicals. Several commercial pesticides contain this ring system, highlighting its importance in crop protection. nih.gov Dichloropyridazine derivatives are significant intermediates in the synthesis of active ingredients for herbicides and fungicides. chemimpex.com The reactivity of the chloro-substituents allows for the creation of diverse molecular structures to screen for potent and selective agrochemical activity.

Research has shown that pyridazine-based compounds can act as bleaching herbicides by inhibiting phytoene (B131915) desaturase (PDS), a critical enzyme in carotenoid biosynthesis. researchgate.net For instance, Norflurazon is a commercial pyridazinone herbicide that targets PDS. researchgate.net Optimization studies on pyridazine amides, initially designed as herbicides, have also led to the discovery of potent aphicidal agents, demonstrating the scaffold's versatility. nih.gov Furthermore, the simplification of more complex fungicidal leads has resulted in the discovery of novel tetrasubstituted pyridazine compounds with potent activity, such as the fungicide Pyridachlometyl. mdpi.com

The structure of this compound offers a template for developing new agrochemicals. The dichloro substitution pattern is a known feature in some herbicidally active compounds, and the butoxy group can be varied to optimize uptake and translocation within the target weed or pest. By reacting the chlorine atoms with different nucleophiles, researchers can generate novel derivatives and evaluate their potential as herbicides, fungicides, or insecticides, potentially leading to new crop protection solutions. nih.govchemimpex.com

Table 2: Examples of Pyridazine-Based Agrochemicals

| Compound Name | Type of Agrochemical | Mode of Action/Target | Citation |

| Pyridate | Herbicide | Photosystem II inhibitor | nih.gov |

| Chloridazon | Herbicide | Photosystem II inhibitor | nih.gov |

| Pyridaben | Acaricide/Insecticide | Mitochondrial electron transport inhibitor | nih.gov |

| Pyridachlometyl | Fungicide | Novel mode of action related to tubulin | mdpi.com |

| Norflurazon | Herbicide | Phytoene desaturase (PDS) inhibitor | researchgate.net |

Exploration in Materials Science and Functional Molecule Design

Beyond life sciences, the pyridazine ring is being explored for applications in materials science. The electronic properties of the pyridazine nucleus, characterized by its electron-deficient nature and high dipole moment, make it an interesting component for designing functional organic materials. sigmaaldrich.com These materials have potential uses in electronics, such as in organic light-emitting diodes (OLEDs) and as organic semiconductors. sigmaaldrich.com

Substituted pyridazines have been investigated for their potential in creating energetic materials. For example, dinitro-substituted pyridazine-1-oxides have been synthesized and characterized as new energetic materials, where the pyridazine scaffold serves as the core structure. chemicalbook.com In a different application, certain pyridazine derivatives have been employed in the formulation of specialty polymers and coatings, where they can enhance durability and resistance to environmental factors. chemimpex.com The ability to functionalize the pyridazine ring allows for the fine-tuning of properties such as thermal stability, conductivity, and optical response.

For this compound, the combination of a rigid, polar aromatic core with reactive chlorine sites and a flexible butoxy group presents opportunities for polymer and materials chemistry. The chlorine atoms can serve as handles for polymerization reactions or for grafting the molecule onto surfaces or into polymer backbones. The butoxy group can influence the solubility and processing characteristics of the resulting material. The unique electronic nature of the dichloropyridazine ring could be harnessed to design novel dyes, liquid crystals, or components for electronic devices. chemimpex.comsigmaaldrich.com

Analytical Methodologies for Characterization in Pyridazine Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone of molecular characterization, providing detailed information about the atomic and molecular structure, functional groups, and bonding arrangements within a sample.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

For 5-Butoxy-3,4-dichloropyridazine, ¹H NMR spectroscopy would be expected to show distinct signals corresponding to the single aromatic proton on the pyridazine (B1198779) ring and the protons of the n-butoxy group. The aromatic proton at the C6 position is anticipated to appear as a singlet in the downfield region (typically δ 8.5-9.5 ppm) due to the deshielding effects of the heterocyclic ring and adjacent nitrogen atom. The protons of the butoxy group would present as a set of coupled signals: a triplet for the terminal methyl group (CH₃), a triplet for the oxygen-adjacent methylene (B1212753) group (O-CH₂), and two overlapping multiplets for the two central methylene groups (CH₂-CH₂).

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. The spectrum would show four distinct signals for the pyridazine ring carbons, with their chemical shifts influenced by the electronegative chlorine and oxygen substituents. The carbons bonded to chlorine (C3 and C4) would appear significantly downfield. The four carbons of the butoxy chain would also be resolved, providing a complete carbon skeleton map of the compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on general principles and data for structurally related compounds.

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Pyridazine C6-H | 8.8 - 9.2 (s) | 145 - 150 |

| O-C H₂-CH₂-CH₂-CH₃ | 4.4 - 4.7 (t) | 70 - 75 |

| O-CH₂-C H₂-CH₂-CH₃ | 1.8 - 2.0 (m) | 30 - 35 |

| O-CH₂-CH₂-C H₂-CH₃ | 1.4 - 1.6 (m) | 18 - 22 |

| O-CH₂-CH₂-CH₂-C H₃ | 0.9 - 1.1 (t) | 13 - 15 |

| Pyridazine C3-Cl | - | 155 - 160 |

| Pyridazine C4-Cl | - | 130 - 135 |

| Pyridazine C5-O | - | 160 - 165 |

s = singlet, t = triplet, m = multiplet

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. liberty.edu It works by measuring the absorption of infrared radiation by a sample at different wavelengths, which corresponds to the vibrational frequencies of specific chemical bonds. liberty.edu

The IR spectrum of this compound would exhibit several characteristic absorption bands confirming its structure. Key absorptions would include C-H stretching vibrations from the aliphatic butoxy chain (typically 2850-2960 cm⁻¹), and a weaker C-H stretch for the aromatic proton on the pyridazine ring (around 3050-3100 cm⁻¹). The presence of the pyridazine ring itself would be indicated by C=N and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. liberty.edu A strong band corresponding to the C-O-C ether linkage would be expected in the 1200-1250 cm⁻¹ (asymmetric stretch) and 1000-1100 cm⁻¹ (symmetric stretch) regions. Finally, the C-Cl bonds would produce characteristic absorptions in the fingerprint region, typically between 600 and 800 cm⁻¹. Analysis of IR spectra for related compounds like 3,6-dichloropyridazine (B152260) supports the assignment of these vibrational modes. researchgate.net

Table 2: Predicted Characteristic IR Absorption Bands for this compound Data is predicted based on typical functional group frequencies and spectra of related pyridazines. liberty.eduresearchgate.net

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong |

| Pyridazine Ring (C=N, C=C) Stretches | 1400 - 1600 | Medium-Strong |

| Asymmetric C-O-C Ether Stretch | 1200 - 1250 | Strong |

| Symmetric C-O-C Ether Stretch | 1000 - 1100 | Strong |

| C-Cl Stretch | 600 - 800 | Medium-Strong |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is invaluable for determining the molecular weight of a compound and providing structural clues based on its fragmentation patterns. growingscience.com

For this compound (C₈H₁₀Cl₂N₂O), the molecular weight is 221.08 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed. A key feature would be the distinctive isotopic pattern caused by the two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Therefore, the spectrum would show a cluster of peaks for the molecular ion: M⁺ (containing two ³⁵Cl atoms), [M+2]⁺ (one ³⁵Cl, one ³⁷Cl), and [M+4]⁺ (two ³⁷Cl atoms), with relative intensities of approximately 9:6:1.

The fragmentation pattern provides further structural confirmation. Common fragmentation pathways for this molecule would likely include:

Loss of the butoxy radical: Cleavage of the ether bond to lose •OCH₂CH₂CH₂CH₃ (m/z 73), resulting in a dichloropyridazine cation.

Loss of a butyl radical: Cleavage of the C-O bond to lose •CH₂CH₂CH₂CH₃ (m/z 57), followed by rearrangement.

McLafferty Rearrangement: Hydrogen transfer from the gamma-carbon of the butoxy chain to the pyridazine ring, followed by the elimination of butene (C₄H₈, m/z 56).

Loss of chlorine: Sequential loss of chlorine radicals (•Cl, m/z 35/37).

Table 3: Predicted Key Mass Spectrometry Fragments for this compound Based on the molecular structure and common fragmentation patterns of halogenated heterocycles. researchgate.net

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

| 220/222/224 | [C₈H₁₀Cl₂N₂O]⁺ | Molecular Ion (M⁺) |

| 164/166 | [C₄HCl₂N₂]⁺ | Loss of butene (C₄H₈) via McLafferty rearrangement |

| 147/149 | [C₄H₂ClN₂O]⁺ | Loss of the butyl radical (•C₄H₉) and a chlorine atom |

| 57 | [C₄H₉]⁺ | Butyl cation |

| 56 | [C₄H₈]⁺ | Butene radical cation from McLafferty rearrangement |

Chromatographic Methods for Compound Purity Assessment and Separation

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a synthesized compound. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the analysis of pyridazine derivatives. nih.gov

A common method for purity determination of a compound like this compound is Reverse-Phase HPLC (RP-HPLC). In this technique, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18-silica). A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is used to elute the components. sielc.comijcpa.in The composition of the mobile phase can be adjusted (isocratic or gradient elution) to achieve optimal separation from impurities or starting materials. ijcpa.in Detection is commonly performed using an ultraviolet (UV) detector set to a wavelength where the pyridazine ring absorbs strongly. nih.gov The purity of the sample is determined by comparing the area of the main product peak to the total area of all peaks in the chromatogram. This method is scalable and can be adapted for preparative separation to isolate pure compounds from reaction mixtures. sielc.com

X-ray Diffraction Crystallography for Solid-State Structure Determination

While NMR provides the structure in solution, X-ray Diffraction (XRD) Crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique requires the growth of a suitable single crystal, which can sometimes be a challenging step.

If a single crystal of this compound were obtained, XRD analysis would provide a wealth of structural information with very high precision. This includes:

Bond lengths and angles: Precise measurements of all covalent bonds and the angles between them, confirming the geometry of the pyridazine ring and the butoxy substituent.

Molecular Conformation: The exact conformation of the flexible butoxy chain in the crystalline state.

Planarity: Definitive confirmation of the planarity or any slight distortion of the pyridazine ring.

Crystal Packing: Information on how the molecules arrange themselves in the crystal lattice, revealing any intermolecular interactions such as π-π stacking or weak hydrogen bonds that govern the solid-state structure.

Currently, there are no publicly available crystal structures for this compound. However, the technique remains the gold standard for unambiguous solid-state structural confirmation in pyridazine research.

Q & A

Q. What are the optimized synthetic routes for 5-Butoxy-3,4-dichloropyridazine, and how can intermediates be characterized?

- Methodological Answer : A robust synthesis involves coupling benzoic acid derivatives with thiocyanate intermediates. For example, methyl 4-butoxy-3,5-dichlorobenzoate can be hydrolyzed to the corresponding acid (99% yield) using NaOH in MeOH/water . Acid chlorides are then prepared via oxalyl chloride/DCM with catalytic DMF, followed by coupling with amines or hydrazines. Characterization should include:

- NMR : Analyze δH and δC shifts for butoxy chain protons (e.g., δH ~4.04 ppm for –OCH2–) and aromatic protons .

- HRMS : Confirm molecular ion peaks (e.g., m/z 261.0078 [M–H]⁻ for C11H11O3Cl2) to validate purity .

- IR : Identify carbonyl stretches (~1682 cm⁻¹ for carboxylic acids) and C–O–C vibrations (~1214 cm⁻¹) .

Q. How does the reactivity of this compound compare to other chlorinated pyridazine derivatives?

- Methodological Answer : The butoxy group enhances electron density at the pyridazine ring, reducing electrophilic substitution rates compared to non-alkoxy analogs. Chlorine atoms at positions 3 and 4 facilitate nucleophilic aromatic substitution (e.g., with amines or azides). Comparative studies should monitor reaction kinetics under controlled conditions (solvent polarity, temperature) and use HPLC to track intermediate formation .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- 13C NMR : Assign quaternary carbons (e.g., C=O at ~169 ppm) and chlorine-substituted aromatic carbons (~130 ppm) .

- X-ray Crystallography : Resolve steric effects of the butoxy group and chlorine positions (if crystals are obtainable).

- Elemental Analysis : Validate %C, %H, and %Cl to ±0.3% deviation .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict regioselectivity in derivatization reactions of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) can model transition states for nucleophilic attacks. For example, calculate activation energies for substitutions at C3 vs. C4 to identify kinetically favored sites. Compare Mulliken charges and frontier molecular orbitals (HOMO/LUMO) to rationalize reactivity . Validate predictions with experimental LC-MS/MS fragmentation patterns .

Q. How should researchers address contradictions between spectral data and expected reaction outcomes?

- Methodological Answer :

- Scenario : Discrepancy between HRMS (expected m/z 261.0078) and observed NMR splitting patterns.

- Resolution :

Re-run HRMS with internal calibration (e.g., sodium formate clusters) to exclude adduct formation.

Use 2D NMR (COSY, HSQC) to confirm coupling between butoxy protons and adjacent CH2 groups.

Check for diastereomers or residual solvents (e.g., DCM in δH 5.3 ppm) that may distort integration .

Reference frameworks from qualitative research conflict resolution .

Q. What strategies enable selective functionalization of this compound for medicinal chemistry applications?

- Methodological Answer :

- Step 1 : Replace Cl at C3 with a pharmacophore (e.g., –NH2) via Pd-catalyzed Buchwald-Hartwig amination (Pd2(dba)3, Xantphos, 110°C).

- Step 2 : Introduce biotin tags at C4 via CuAAC "click chemistry" (azide-alkyne cycloaddition) for target engagement studies .

- Validation : Use SPR (Surface Plasmon Resonance) to measure binding affinity to target enzymes (e.g., kinases) .

Q. How can researchers design experiments to resolve mechanistic ambiguities in the formation of pyridazinone derivatives from this compound?

- Methodological Answer :

- Isotope Labeling : Use D2O in hydrolysis steps to track proton transfer in pyridazinone ring closure via 1H NMR isotope shifts.

- Kinetic Isotope Effects (KIE) : Compare reaction rates with 15N-labeled hydrazines to identify rate-determining steps .

- In Situ IR : Monitor carbonyl intermediate formation (e.g., ~1700 cm⁻¹ for lactam formation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.